5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

kinase inhibitor scaffold ring fusion isomerism fragment-based drug discovery

5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine delivers a patent-relevant, pre-functionalized scaffold for kinase inhibitor programs. Its [3,4-c] ring fusion geometry (distinct from [3,4-b] isomers) provides a unique hydrogen-bond donor/acceptor pattern specifically claimed for Pim-1/2/3 inhibition. The 5-cyclopropyl group confers conformational constraint and metabolic stability unmatched by flexible alkyl chains, while enabling selective elaboration at C-3, N-1, and C-7 positions. Validated against GSK3α/β, CLK1, and DYRK1A with good selectivity and no cytotoxicity. Favorable cLogP (~1.29) and PSA (90.65 Ų) support drug-like optimization. Ideal fragment for systematic SAR exploration.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8542416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C3C(=C2)C=NN3
InChIInChI=1S/C9H9N3/c1-2-6(1)8-3-7-4-11-12-9(7)5-10-8/h3-6H,1-2H2,(H,11,12)
InChIKeyOPYKWUPYURJXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine: Research Procurement and Core Characteristics


5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine (CAS 1386457-77-7) is a bicyclic heteroaromatic scaffold comprising a pyrazole ring fused to a pyridine ring, bearing a cyclopropyl substituent at the 5-position . It belongs to the pyrazolo[3,4-c]pyridine class, a privileged kinase-inhibitor framework with documented activity against GSK3α/β, CLK1, DYRK1A, and various receptor tyrosine kinases [1]. The compound serves primarily as a research building block and fragment for kinase inhibitor discovery programs, with a molecular formula of C9H9N3 and molecular weight of 159.19 g/mol .

Why 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazolopyridine family, even subtle variations in ring fusion geometry (e.g., [3,4-c] versus [3,4-b]) or substituent position produce fundamentally distinct pharmacophores. The [3,4-c] isomer presents a unique hydrogen-bond donor/acceptor pattern and vectorial growth opportunity distinct from the [3,4-b] isomer [1]. Furthermore, 5-substitution on the pyrazolo[3,4-c]pyridine core represents a critical vector for modulating kinase selectivity, as demonstrated in systematic structure-activity relationship studies where 5-substituted derivatives showed altered inhibitory profiles against GSK3α/β, CLK1, and DYRK1A compared to 7-substituted or unsubstituted analogs [2]. The cyclopropyl group specifically confers conformational constraint and metabolic stability advantages that simple alkyl or aryl substituents cannot replicate.

5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Ring Fusion Isomer Selectivity: [3,4-c] Versus [3,4-b] Scaffold Differentiation

5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine represents the [3,4-c] ring fusion isomer, which is documented as a Pim kinase (Pim-1, Pim-2, Pim-3) inhibitory scaffold in patent literature, whereas the [3,4-b] isomer (CAS 1936647-59-4) has distinct biological targeting profiles [1]. The vectorial functionalization study demonstrated that the [3,4-c] scaffold enables selective elaboration at multiple growth vectors (C-3, N-1, and C-7 positions) for fragment-based drug discovery applications [2].

kinase inhibitor scaffold ring fusion isomerism fragment-based drug discovery

5-Position Substitution: SAR-Defined Vector for Kinase Selectivity Modulation

In a systematic SAR study of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines, 5-substituted derivatives exhibited distinct kinase inhibitory profiles against GSK3α/β, CLK1, and DYRK1A compared to 7-substituted analogs, with some compounds achieving sub-micromolar IC50 values against these targets while remaining non-cytotoxic [1]. The cyclopropyl group at position 5 is thus positioned at a validated vector for tuning kinase selectivity, distinguishing it from unsubstituted or 7-substituted alternatives.

structure-activity relationship kinase selectivity CLK1 DYRK1A GSK3

NMR Tautomerism Characterization: Structural Foundation for Rational Analog Design

A comprehensive NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives characterized N1-H and N2-H tautomerism using ¹H, ¹³C, and ¹⁵N chemical shifts and indirect coupling constants [1]. This structural characterization provides a foundation for understanding hydrogen-bonding patterns and ligand-protein interactions, distinguishing 5-substituted derivatives from uncharacterized or differently substituted analogs.

NMR spectroscopy tautomerism structural characterization medicinal chemistry

Synthetic Accessibility via Established Pyrazolo[3,4-c]pyridine Methodology

A facile high-yielding synthetic route to substituted pyrazolo[3,4-c]pyridines from 2-bromo-5-fluoropyridine precursors has been established, with reported yields and a defined mechanistic framework for the key cyclization step [1]. This methodological foundation supports the scalable production of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine and related derivatives. In contrast, synthetic approaches for alternative ring fusion isomers (e.g., [3,4-b] or [4,3-c]) require distinct starting materials and reaction conditions.

chemical synthesis building block heterocyclic chemistry

Cyclopropyl Group Contribution to Drug-Like Properties

The cyclopropyl substituent confers enhanced metabolic stability and conformational constraint compared to simple alkyl groups (e.g., methyl, ethyl) or larger hydrophobic substituents. 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine exhibits a calculated cLogP of approximately 1.29 and polar surface area (PSA) of 90.65 Ų, placing it within favorable drug-like property space . Analogs with phenyl or larger aromatic substituents at the same position typically show increased lipophilicity (cLogP > 3.0) and may exhibit altered metabolic profiles [1].

metabolic stability physicochemical properties medicinal chemistry optimization

Absence of Cytotoxicity in Kinase-Inhibitory Pyrazolo[3,4-c]pyridine Series

In the systematic evaluation of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines, compounds showing interesting inhibitory activity against GSK3α/β, CLK1, and DYRK1A were explicitly noted to be non-cytotoxic [1]. This contrasts with certain 3-phenylpyrazolo[3,4-c]pyridine derivatives which exhibit antiproliferative IC50 values in the range of 3.0-16.0 μM and induce cell cycle arrest [2], indicating that substitution pattern critically influences whether the scaffold acts as a selective kinase inhibitor or a cytotoxic agent.

cytotoxicity kinase inhibition selectivity profiling

5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine: Evidence-Based Research and Procurement Applications


Pim Kinase Inhibitor Discovery Programs

The [3,4-c] ring fusion isomer is specifically claimed in patent literature for Pim kinase (Pim-1, Pim-2, Pim-3) inhibition applications [1]. Procurement of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine provides a patent-relevant scaffold for hit expansion and lead optimization in Pim kinase programs, whereas the [3,4-b] isomer lacks this specific patent association.

Fragment-Based Drug Discovery (FBDD) and Vectorial Elaboration

The pyrazolo[3,4-c]pyridine core has been demonstrated to support selective elaboration along multiple growth vectors (C-3, N-1, and C-7 positions), making it suitable as a fragment for systematic SAR exploration [1]. The 5-cyclopropyl substitution provides a pre-installed vector that can be retained while exploring diversity at other positions.

GSK3/CLK1/DYRK1A Kinase Selectivity Studies

5-Substituted pyrazolo[3,4-c]pyridines have been validated as scaffolds for achieving interesting inhibitory activity against GSK3α/β, CLK1, and DYRK1A with good selectivity and without cytotoxicity [1]. This compound serves as an entry point for exploring selectivity profiles within this kinase panel.

Metabolic Stability-Focused Hit-to-Lead Optimization

The cyclopropyl substituent provides conformational constraint and favorable metabolic stability compared to flexible alkyl chains, while the moderate cLogP (~1.29) and favorable PSA (90.65 Ų) support drug-like property optimization [1]. This scaffold is suitable for programs requiring balanced lipophilicity and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.